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molecular formula C12H13BrO B169268 2-Bromo-6-phenylcyclohexanone CAS No. 155991-28-9

2-Bromo-6-phenylcyclohexanone

Cat. No. B169268
M. Wt: 253.13 g/mol
InChI Key: NHQHKAJHEKEFEL-UHFFFAOYSA-N
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Patent
US05387595

Procedure details

A suspension of 4.97 g (19.6 mmole) of 2-bromo-6-phenylcyclohexanone in 120 mL of di-n-butyl ether was heated at 175° C. for 7 hours, at which point evolution of gaseous HBr had essentially ceased. The mixture was concentrated in vacuo and the residue purified by flash chromatography with 75:25 methylene chloride: hexanes to provide 2.69 g (80%) of a white solid.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:3]1=[O:14].Br>C(OCCCC)CCC>[C:8]1([C:4]2[C:3](=[O:14])[CH2:2][CH2:7][CH2:6][CH:5]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
BrC1C(C(CCC1)C1=CC=CC=C1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography with 75:25 methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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